molecular formula C18H38S2 B12659466 Di-tert-nonyl disulphide CAS No. 90062-36-5

Di-tert-nonyl disulphide

Cat. No.: B12659466
CAS No.: 90062-36-5
M. Wt: 318.6 g/mol
InChI Key: VCGHXQIQFOCLKY-UHFFFAOYSA-N
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Description

Di-tert-nonyl disulphide is an organic compound with the molecular formula C18H38S2. It is a disulphide, meaning it contains a bond between two sulfur atoms. This compound is known for its applications in various industrial processes, particularly as a lubricant additive and a sulfiding agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-nonyl disulphide can be synthesized through the reaction of tert-nonyl mercaptan with sulfur. The reaction typically occurs under controlled conditions to ensure the formation of the disulphide bond. The process involves heating the reactants in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where tert-nonyl mercaptan and sulfur are combined. The reaction is carried out at elevated temperatures and pressures to optimize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-nonyl disulphide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to the corresponding thiol.

    Substitution: It can participate in substitution reactions where the disulphide bond is cleaved and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used to cleave the disulphide bond and introduce new functional groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Di-tert-nonyl disulphide has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-nonyl disulphide involves the cleavage of the disulphide bond, which can interact with various molecular targets. In biological systems, disulphides can form or break disulphide bonds in proteins, affecting their structure and function. In industrial applications, the sulfur atoms in this compound can interact with metal surfaces, forming protective layers that reduce wear and friction .

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl disulphide
  • Dibenzyl disulphide
  • Di-tert-nonyl polysulfide

Uniqueness

Di-tert-nonyl disulphide is unique due to its specific molecular structure, which provides distinct properties such as higher thermal stability and better performance as a lubricant additive compared to other disulphides . Its ability to form stable sulfur layers on metal surfaces makes it particularly valuable in industrial applications.

Properties

CAS No.

90062-36-5

Molecular Formula

C18H38S2

Molecular Weight

318.6 g/mol

IUPAC Name

2-methyl-2-(2-methyloctan-2-yldisulfanyl)octane

InChI

InChI=1S/C18H38S2/c1-7-9-11-13-15-17(3,4)19-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3

InChI Key

VCGHXQIQFOCLKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C)SSC(C)(C)CCCCCC

Origin of Product

United States

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